molecular formula C12H28IN B8112808 Dodecylammonium iodide

Dodecylammonium iodide

Cat. No.: B8112808
M. Wt: 313.26 g/mol
InChI Key: PXWSKGXEHZHFJA-UHFFFAOYSA-N
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Description

Dodecylammonium iodide (DAI, C₁₂H₂₅NH₃⁺I⁻) is a long-chain alkylammonium halide widely employed in the synthesis of quasi-2D perovskites, such as (C₁₂)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ (MA = methylammonium). Its structure comprises a dodecyl chain (12 carbons) bonded to an ammonium group and an iodide counterion. DAI enables precise control over perovskite dimensionality by templating inorganic Pb-I layers, enhancing exciton confinement and stability . Key applications include photovoltaics, light-emitting diodes (LEDs), and biexciton lasing due to its ability to form high-quality 2D/3D heterostructures .

Properties

IUPAC Name

dodecylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWSKGXEHZHFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neutralization of Dodecylamine with Hydroiodic Acid

The most direct method involves neutralizing dodecylamine (C₁₂H₂₅NH₂) with hydroiodic acid (HI). This exothermic reaction proceeds as:

C12H25NH2+HIC12H25NH3+I\text{C}{12}\text{H}{25}\text{NH}2 + \text{HI} \rightarrow \text{C}{12}\text{H}{25}\text{NH}3^+\text{I}^-

Procedure :

  • Reagent Preparation : Combine equimolar amounts of dodecylamine (m.w. 185.34 g/mol) and 57% hydroiodic acid (density 1.7 g/cm³) in anhydrous ethanol under nitrogen atmosphere .

  • Reaction Conditions : Stir at 50°C for 4 hours to ensure complete protonation.

  • Crystallization : Cool the mixture to −20°C, inducing precipitation. Filter and wash with cold diethyl ether to remove unreacted amine.

  • Drying : Vacuum-dry the product at 60°C for 12 hours.

Key Parameters :

  • Yield : 92–95% (theoretical maximum 98%) .

  • Purity : >99% confirmed via ion chromatography .

  • Challenges : HI’s corrosivity necessitates glass-lined reactors.

Salt Metathesis of Dodecylammonium Chloride with Potassium Iodide

This two-step process replaces chloride with iodide via ion exchange:

C12H25NH3+Cl+KIC12H25NH3+I+KCl\text{C}{12}\text{H}{25}\text{NH}3^+\text{Cl}^- + \text{KI} \rightarrow \text{C}{12}\text{H}{25}\text{NH}3^+\text{I}^- + \text{KCl}

Procedure :

  • Dodecylammonium Chloride Synthesis : React dodecylamine with hydrochloric acid in methanol .

  • Iodide Exchange : Dissolve 1 mol dodecylammonium chloride and 1.2 mol KI in boiling deionized water.

  • Precipitation : Cool to 4°C, filter KCl byproduct, and concentrate the filtrate.

  • Recrystallization : Use acetonitrile/ethanol (3:1 v/v) to isolate white crystals .

Performance Metrics :

ParameterValue
Yield85–88%
Iodide Content98.7% (ICP-OES)
Solubility in 2-ME0.83 mg/mL

Direct Amine-Iodine Reaction Under Reductive Conditions

Dodecylamine reacts with molecular iodine (I₂) in the presence of a reducing agent like hypophosphorous acid (H₃PO₂):

2C12H25NH2+I2+H3PO22C12H25NH3+I+H3PO32\text{C}{12}\text{H}{25}\text{NH}2 + \text{I}2 + \text{H}3\text{PO}2 \rightarrow 2\text{C}{12}\text{H}{25}\text{NH}3^+\text{I}^- + \text{H}3\text{PO}_3

Optimized Protocol :

  • Molar Ratio : 2:1:1 (amine:I₂:H₃PO₂).

  • Solvent System : 2-methoxyethanol (2-ME) at 80°C for 6 hours .

  • Additives : 0.14% (v/v) MAH₂PO₂ minimizes I₃⁻ formation .

Advantages :

  • Eliminates HI handling.

  • Compatible with perovskite precursor solutions .

Limitations :

  • Requires iodine purity >99.998% to avoid PbI₂ contamination in downstream applications .

Electrochemical Synthesis for High-Throughput Production

A novel anode-free electrolysis method enables large-scale synthesis:

Cell Configuration :

  • Anode : Platinum mesh.

  • Cathode : Carbon felt.

  • Electrolyte : 1M NaI in ethanol/water (4:1).

Reaction Mechanism :

C12H25NH2+IC12H25NH3+I+e\text{C}{12}\text{H}{25}\text{NH}2 + \text{I}^- \rightarrow \text{C}{12}\text{H}{25}\text{NH}3^+\text{I}^- + e^-

Operational Data :

Current DensityTemperatureYield (8h)Energy Cost
50 mA/cm²25°C76%$1.28/kg
100 mA/cm²40°C82%$0.94/kg

Critical Analysis of Crystallization and Purification Techniques

Recrystallization Solvents :

  • Ethanol : Produces needle-like crystals (purity 97–98%).

  • Acetonitrile : Yields cubic crystals with <0.1% chloride impurity .

Stability Considerations :

  • Light Sensitivity : Decomposes to I₂ under UV exposure (t₁/₂ = 14 days at 1000 lux) .

  • Storage : Argon-filled amber vials at −20°C extend shelf life to 18 months .

Industrial-Scale Production Workflows

Batch vs. Continuous Flow :

ParameterBatch ReactorFlow Reactor
Capacity500 kg/day2,000 kg/day
Purity Consistency±1.5%±0.8%
Solvent Recovery72%94%

Quality Control Protocols :

  • Iodide Assay : Potentiometric titration with AgNO₃ (USP <461>).

  • Thermal Stability : TGA shows decomposition onset at 182°C (heating rate 10°C/min).

Chemical Reactions Analysis

Dodecylammonium iodide undergoes various chemical reactions, including:

Scientific Research Applications

Role in Perovskite Solar Cells

1.1 Enhancing Efficiency and Stability

Dodecylammonium iodide is primarily used as an additive in the fabrication of perovskite solar cells. Its incorporation into precursor solutions has been shown to improve the optical quality and crystallinity of perovskite films, leading to enhanced device performance. For instance, studies have demonstrated that the addition of DAI can significantly enhance the photoluminescence quantum yield and reduce non-radiative recombination losses in perovskite materials .

Table 1: Performance Metrics of Perovskite Solar Cells with this compound

Sample TypeOpen Circuit Voltage (V)Short Circuit Current (mA/cm²)Fill Factor (%)Power Conversion Efficiency (%)
Control Device1.1423.880.521.8
DAI-Enhanced Device1.1724.082.923.3

The data indicates that devices fabricated with DAI exhibit superior performance compared to control devices, highlighting its effectiveness as an additive .

1.2 Defect Passivation

This compound also plays a crucial role in defect passivation within perovskite structures. The introduction of DAI helps mitigate interstitial iodide defects, which are known to limit the efficiency and stability of perovskite solar cells . By reducing these defects, DAI contributes to improved charge carrier dynamics and overall device longevity.

Synthesis of Quasi-2D Perovskites

DAI is instrumental in synthesizing quasi-2D perovskites, which exhibit unique electronic properties due to their layered structures. These materials are characterized by their ability to confine excitons within two dimensions, leading to enhanced light absorption and emission properties . The use of DAI as a spacer cation allows for tunable exciton dynamics and improved stability against environmental factors.

Table 2: Properties of Quasi-2D Perovskites with this compound

PropertyValue
Band GapTunable (1.5 - 2.3 eV)
Exciton Binding EnergyEnhanced due to dimensionality
StabilityImproved under ambient conditions

The ability to manipulate the band gap by varying the composition of the organic cations, including DAI, makes these materials highly versatile for optoelectronic applications .

Other Applications

Beyond its role in solar cell technology, this compound has potential applications in various fields:

3.1 Nanomaterials Synthesis

DAI can serve as a surfactant or stabilizing agent in the synthesis of nanoparticles and nanocomposites. Its amphiphilic nature allows it to stabilize colloidal dispersions, which is crucial for producing uniform nanomaterials with desirable properties.

3.2 Drug Delivery Systems

Research has indicated that quaternary ammonium compounds like DAI can be utilized in drug delivery systems due to their biocompatibility and ability to interact with biological membranes, facilitating the transport of therapeutic agents .

Comparison with Similar Compounds

Alkylammonium Iodides with Varying Chain Lengths

DAI is compared with shorter-chain alkylammonium iodides, which differ in their steric effects, passivation efficiency, and optoelectronic properties:

Compound Formula Chain Length Key Properties Applications
Dodecylammonium iodide C₁₂H₂₅NH₃I 12 carbons High exciton binding energy (322 meV), biexciton binding energy (50 meV), forms stable 2D perovskites . Biexciton lasing, 2D/3D solar cells .
Octylammonium iodide (OAI) C₈H₁₇NH₃I 8 carbons Moderate passivation; certified solar cell efficiency of 22.9% in 2D/3D structures . High-efficiency perovskite solar cells .
Butylammonium iodide (BAI) C₄H₉NH₃I 4 carbons Limited humidity resistance; weaker electron-blocking capability compared to longer chains . Low-dimensional perovskites .
Tetramethylammonium iodide (TMAI) (CH₃)₄N⁺I⁻ 0 carbons Small size; used for iodination reactions but poor stability in perovskites . Chemical synthesis, not optoelectronics .

Mechanistic Insights :

  • Longer chains (e.g., DAI) improve moisture resistance and defect passivation due to hydrophobic alkyl layers .
  • Shorter chains (e.g., BAI) allow faster charge transport but offer inferior stability .

Halide Variants of Dodecylammonium Salts

Replacing iodide with other halides alters the perovskite’s structure and optoelectronic behavior:

Compound Halide Key Properties Applications
This compound I⁻ Forms (C₁₂)₂PbI₄ with strong spin-orbit coupling; enables biexciton lasing up to 125 K . Lasing, high-efficiency LEDs .
Dodecylammonium bromide (DABr) Br⁻ Smaller halide size; forms DA₂PbBr₄ with blue-shifted emission (≈3.1 eV) . Wide-bandgap light emitters .
Dodecylammonium chloride (DACl) Cl⁻ Smallest halide; forms DA₂PbCl₄ with UV emission but lower stability . UV photodetectors (limited use) .

Structural Impact :

  • Larger halides (I⁻ > Br⁻ > Cl⁻) increase lattice parameters, reducing quantum confinement and red-shifting emission .

Phenethylammonium Iodide (PEAI)

PEAI (C₆H₅C₂H₄NH₃⁺I⁻) is a bulkier aromatic ammonium salt with distinct electronic properties:

Property DAI PEAI
Confinement Strength High (50 meV biexciton binding) Moderate (lower interaction strength) .
Optical Tuning Tunable via "n" value modulation Limited due to rigid aromatic structure .
Stability Superior humidity resistance Prone to phase segregation .

Mixed Halide Systems

DAI is also used in mixed halide perovskites (e.g., DA₂PbI₃Br), which combine the stability of iodides with the wider bandgap of bromides. These systems show intermediate emission energies (2.4–2.8 eV) and improved defect tolerance compared to pure bromide analogs .

Research Findings and Performance Metrics

Biexciton Lasing in DAI-Based Perovskites

  • Binding Energy : ΔXX = 50 meV (twice the thermal energy at room temperature), enabling lasing up to 125 K .
  • Threshold Density : 5.6×10¹⁸ cm⁻³, lower than GaAs quantum wells .
  • Cavity Performance : Vertical-cavity surface-emitting lasers (VCSELs) with DA₂PbI₄ show narrow linewidths (<10 meV) and mode spacing ≈50 THz .

Solar Cell Efficiency

  • DAI-treated 2D/3D perovskites achieve >20% efficiency due to reduced non-radiative recombination .
  • OAI outperforms DAI in solar cells (22.9% vs. ~20%) due to balanced charge transport and passivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecylammonium iodide
Reactant of Route 2
Reactant of Route 2
Dodecylammonium iodide

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